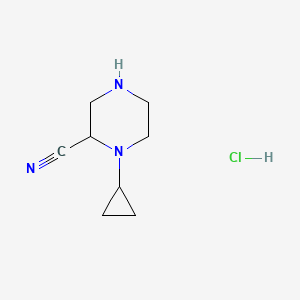

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

1-cyclopropylpiperazine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVGLPWYOLVVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Ring Formation with Subsequent Functionalization

The synthesis typically begins with the construction of the piperazine backbone, followed by sequential introduction of the cyclopropyl and carbonitrile groups. A common approach involves:

-

Piperazine precursor synthesis : Reacting 1,2-diaminoethane derivatives with carbonyl sources (e.g., phosgene analogs) to form the six-membered ring.

-

Cyclopropanation : Introducing the cyclopropyl group via alkylation using cyclopropyl bromide or iodide under basic conditions (e.g., KCO in acetonitrile).

-

Cyanide substitution : Replacing a halogen (e.g., chloride) at the second position with a nitrile group using NaCN or KCN in polar aprotic solvents like dimethylformamide (DMF).

Key reaction :

The final hydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether.

One-Pot Multicomponent Synthesis

Recent advancements propose a one-pot method combining ring formation and functionalization:

-

Reactants : Cyclopropylamine, 1,2-dibromoethane, and cyanamide.

-

Conditions : Heated at 80–100°C in toluene with triethylamine as a base.

-

Advantages : Reduced purification steps and improved yields (up to 68%).

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Polar aprotic solvents enhance the solubility of intermediates, while elevated temperatures reduce reaction times but may risk decomposition.

Catalytic Enhancements

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

-

Microwave-assisted synthesis : Reduces reaction times by 40% compared to conventional heating.

Characterization and Quality Control

Analytical Techniques

Chemical Reactions Analysis

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation:

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction:

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution:

- The compound can undergo nucleophilic substitution reactions where the piperazine ring or the cyclopropyl group is substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

Chemical Applications

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for:

- Synthesis of Complex Molecules : The compound can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with enhanced properties.

- Study of Reaction Mechanisms : It is utilized in research aimed at understanding reaction mechanisms and developing new synthetic methodologies, which are crucial for advancing organic chemistry.

Biological Applications

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial and Antiviral Properties : Investigations into its biological activity suggest potential antimicrobial and antiviral effects, making it a candidate for further pharmacological studies.

- Enzyme Inhibition and Receptor Binding : The compound is studied for its interactions with various enzymes and receptors, which could lead to insights into its mechanism of action and therapeutic potential.

Medicinal Applications

The therapeutic potential of this compound is being explored in several areas:

- Drug Development : It is being investigated for its role as a drug candidate, particularly in the development of pharmaceuticals targeting mood disorders through interactions with serotonin and dopamine receptors.

- Biological Pathways : Research focuses on understanding how this compound affects various biological pathways, which could inform its use in treating diseases related to these pathways.

Industrial Applications

In addition to its scientific uses, this compound has applications in industrial settings:

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and intermediates, contributing to the development of new materials and chemical processes.

- Material Science : Its unique properties may also lend themselves to applications in material science, particularly in creating innovative chemical solutions.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors on the surface of cells that mediate signal transduction.

Pathways Involved:

- Signal transduction pathways that regulate cellular responses.

- Metabolic pathways that control the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride

- Molecular Formula : C₈H₁₃N₃·2HCl (from )

- CAS Number : 126807679 (PubChem CID)

- Appearance : White to off-white powder ().

- Applications : Primarily used in pharmaceutical research as a building block for bioactive molecules, particularly in central nervous system (CNS) drug discovery due to its piperazine backbone and nitrile functionality ().

Structural and Functional Comparisons with Analogues

Key Structural Features

The compound is distinguished by:

- Cyclopropyl group : Enhances metabolic stability and steric hindrance.

- Carbonitrile (C≡N) group : Provides polarity and serves as a hydrogen bond acceptor.

- Piperazine core : Facilitates interactions with biological targets like GPCRs and neurotransmitter receptors.

Comparison Table

Critical Analysis of Functional Group Impact

- Nitrile vs. This enhances bioavailability in hydrophilic environments (). Carbonyl (C=O): Introduces electrophilicity, enabling nucleophilic addition reactions. The cyclopropylcarbonyl derivative () is more lipophilic, favoring blood-brain barrier penetration.

- Cyclopropyl vs. Aromatic Groups: Cyclopropyl: Reduces metabolic oxidation compared to linear alkyl chains, improving pharmacokinetic stability ().

Piperazine Modifications :

Biological Activity

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1311316-74-1) features a cyclopropyl group attached to a piperazine ring with a carbonitrile functional group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptors : It is believed to modulate receptor activity, influencing signal transduction pathways that regulate cellular responses.

Molecular Targets

| Target Type | Examples |

|---|---|

| Enzymes | Cytochrome P450s, Kinases |

| Receptors | Serotonin receptors, Dopamine receptors |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections .

- Antiviral Properties : There is evidence to suggest that it may possess antiviral effects, potentially inhibiting viral replication .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could have implications in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study investigated the compound's efficacy against various bacterial strains, revealing significant inhibitory effects at specific concentrations.

- Enzyme Inhibition Research : Research focused on the inhibition of cytochrome P450 enzymes demonstrated that the compound could interfere with drug metabolism pathways, which is critical for understanding its pharmacokinetic properties.

- Receptor Binding Studies : Binding affinity assays showed that the compound interacts with serotonin receptors, suggesting potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Cyclopropylpiperazine | Lacks carbonitrile group | Different pharmacological profile |

| 2-Cyanopiperazine | Contains cyano group | Varies in biological activity |

| 1-Cyclopropyl-4-methylpiperazine | Contains methyl instead of carbonitrile | Affects chemical behavior |

Q & A

Q. What are the standard methods for synthesizing 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Cyclopropane ring introduction : React piperazine derivatives with cyclopropane-containing precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Nitrile group incorporation : Use cyanide sources (e.g., KCN) in polar aprotic solvents (DMF or DMSO) at 60–80°C .

Optimization strategies:- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to minimize side products .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm .

- Structure :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and nitrile carbon (δ 110–120 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the nitrile group .

- Desiccate with silica gel to avoid moisture-induced degradation .

- Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, methanol, and phosphate-buffered saline (PBS) using gravimetric analysis.

- pH dependence : Adjust pH (2–10) to assess ionization effects; use UV-Vis spectroscopy for quantification .

- Reference inconsistencies : Cross-validate data against peer-reviewed studies (e.g., PubChem entries) rather than vendor-specific reports .

Q. What strategies mitigate impurities identified during synthesis (e.g., cyclopropane ring-opening byproducts)?

Methodological Answer:

- Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate ring-opened impurities .

- Reaction quenching : Add ice-cold water immediately post-reaction to prevent acid-catalyzed decomposition .

- Byproduct analysis : Characterize impurities via LC-MS and compare retention times to known standards (e.g., 1-(3-chlorophenyl)piperazine derivatives) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

Methodological Answer:

- Analog synthesis : Modify the cyclopropyl or nitrile group and test analogs for target binding (e.g., kinase inhibition) .

- Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., serotonin receptors) .

- In vitro assays : Measure IC₅₀ values in dose-response experiments and correlate with logP (lipophilicity) calculated via HPLC .

Q. What experimental designs address discrepancies in reported biological activity across studies?

Methodological Answer:

- Control standardization : Use the same cell lines (e.g., HEK293) and assay buffers to minimize variability .

- Dose-response curves : Include at least 8 concentration points to improve IC₅₀ accuracy .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Q. How can mechanistic studies elucidate the compound’s reactivity under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.